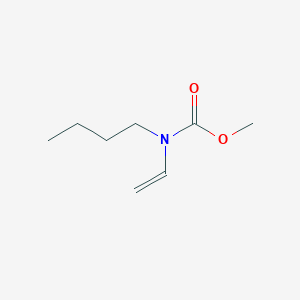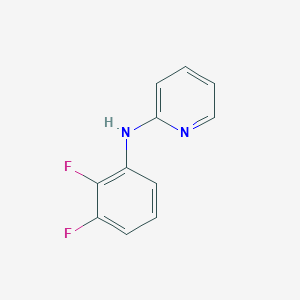
1,3,2-Oxazaphosphole, 3,5-bis(1,1-dimethylethyl)-2-fluoro-2,3-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Oxazaphosphole, 3,5-bis(1,1-dimethylethyl)-2-fluoro-2,3-dihydro- is a heterocyclic compound that contains phosphorus, nitrogen, and oxygen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Oxazaphosphole, 3,5-bis(1,1-dimethylethyl)-2-fluoro-2,3-dihydro- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a phosphine oxide with an amine and a fluorinating agent. The reaction is usually carried out in an inert atmosphere, such as argon, to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,3,2-Oxazaphosphole, 3,5-bis(1,1-dimethylethyl)-2-fluoro-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound to phosphines.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3,2-Oxazaphosphole, 3,5-bis(1,1-dimethylethyl)-2-fluoro-2,3-dihydro- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule in medicinal chemistry.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1,3,2-Oxazaphosphole, 3,5-bis(1,1-dimethylethyl)-2-fluoro-2,3-dihydro- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. It can also interact with biological macromolecules, such as proteins and nucleic acids, potentially modulating their activity. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,3,2-Oxazaphosphole, 3,5-bis(1,1-dimethylethyl)-2-chloro-2,3-dihydro-: Similar structure but with a chlorine atom instead of fluorine.
1,3,2-Oxazaphosphole, 3,5-bis(1,1-dimethylethyl)-2-methyl-2,3-dihydro-: Similar structure but with a methyl group instead of fluorine.
Uniqueness
1,3,2-Oxazaphosphole, 3,5-bis(1,1-dimethylethyl)-2-fluoro-2,3-dihydro- is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its electronic properties, making it distinct from its analogs.
Properties
CAS No. |
210489-39-7 |
|---|---|
Molecular Formula |
C10H19FNOP |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
3,5-ditert-butyl-2-fluoro-1,3,2-oxazaphosphole |
InChI |
InChI=1S/C10H19FNOP/c1-9(2,3)8-7-12(10(4,5)6)14(11)13-8/h7H,1-6H3 |
InChI Key |
MUDBDAIATVLHGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN(P(O1)F)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-N-[(2S,3R)-4-[1,3-benzodioxol-5-ylsulfonyl(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-3,3-dimethyl-2-[[2-(methylamino)acetyl]amino]butanamide](/img/structure/B14243216.png)

![6-methyl-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14243228.png)


![1-Azabicyclo[5.2.0]non-4-en-9-one](/img/structure/B14243251.png)
![(2R)-2-{[(1R)-1-Cyclohexylbut-3-en-1-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14243253.png)

![N-Benzyl-N-[2-(methanesulfonyl)ethyl]-N'-methylurea](/img/structure/B14243263.png)

![1-[2-[4-(Trifluoromethyl)phenyl]ethenyl]naphthalene](/img/structure/B14243268.png)
![N-[Phenyl(piperidin-1-yl)methyl]pyridine-4-carboxamide](/img/structure/B14243278.png)


